molecular formula C10H15NO4 B2786089 Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate CAS No. 188782-93-6

Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate

Cat. No.: B2786089
CAS No.: 188782-93-6
M. Wt: 213.233
InChI Key: SCUASUWOFULKNI-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate is an organic compound with the molecular formula C10H15NO4 and a molecular weight of 213.233. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a conjugated ketone system. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate typically involves the reaction of ethyl glycinate with an appropriate acetylated ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the enolate intermediate, which then reacts with the acetylated ketone to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate exerts its effects involves its interaction with specific molecular targets. The compound’s conjugated ketone system allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminoacetate: Lacks the acetylated ketone group, resulting in different reactivity and applications.

    Ethyl 2-[(2-oxobut-1-en-1-yl)amino]acetate: Similar structure but without the acetyl group, affecting its chemical properties.

Uniqueness

Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-acetyl-3-hydroxybut-2-enylidene]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4-15-10(14)6-11-5-9(7(2)12)8(3)13/h5,12H,4,6H2,1-3H3/b9-7-,11-5?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONUBZATIQKJLN-RGUBRQLZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=CC(=C(C)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN=C/C(=C(\C)/O)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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